Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-[(diethoxyphosphinyl)oxy]-
Description
Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-[(diethoxyphosphinyl)oxy]- is a fused heterocyclic compound featuring a pyridine ring fused to a 1,2,3-triazin-4(3H)-one core. This compound belongs to a broader class of nitrogen- and phosphorus-containing heterocycles, which are of significant interest in medicinal chemistry, agrochemicals, and materials science due to their structural diversity and functional versatility .
Properties
IUPAC Name |
diethyl (4-oxopyrido[2,3-d]triazin-3-yl) phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O5P/c1-3-17-20(16,18-4-2)19-14-10(15)8-6-5-7-11-9(8)12-13-14/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTFDDIITZEZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)ON1C(=O)C2=C(N=CC=C2)N=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741209 | |
| Record name | 3-[(Diethoxyphosphoryl)oxy]pyrido[2,3-d][1,2,3]triazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832127-77-2 | |
| Record name | 3-[(Diethoxyphosphoryl)oxy]pyrido[2,3-d][1,2,3]triazin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-[(diethoxyphosphinyl)oxy]-, is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound, drawing from diverse sources and research findings.
Synthesis of Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one
The synthesis of pyrido[2,3-d]-1,2,3-triazin-4(3H)-one derivatives typically involves multi-step reactions that include condensation and cyclization processes. A common synthetic approach includes:
-
Condensation Reaction :
- Starting materials: heterocyclic amines and appropriate carbonyl compounds.
- Conditions: reactions are often conducted in aqueous media or under reflux conditions to facilitate the formation of the pyridopyrimidine core.
-
Phosphorylation :
- The introduction of the diethoxyphosphinyl group can be achieved through phosphorylation reactions using diethyl phosphite under acidic or basic conditions.
Anticancer Activity
Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one derivatives have shown promising anticancer properties. These compounds often act as inhibitors of critical enzymes involved in DNA synthesis and cell proliferation.
- Mechanism of Action :
Antimicrobial Activity
Research indicates that certain pyrido[2,3-d]-1,2,3-triazin-4(3H)-one derivatives exhibit antimicrobial properties against various bacterial strains.
- Study Findings :
Enzyme Inhibition
These compounds also show activity as selective inhibitors of tyrosine kinases which are implicated in various signaling pathways related to cancer progression.
- Targets :
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a specific pyrido[2,3-d]-1,2,3-triazin-4(3H)-one derivative in human cancer cell lines. The results showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | DHFR inhibition |
| HeLa (Cervical) | 10.8 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.0 | Inhibition of cell cycle progression |
This data illustrates the potential for these compounds in targeted cancer therapy.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| E. coli | 32 µg/mL | Bacteriostatic |
| S. aureus | 16 µg/mL | Bactericidal |
These findings suggest that pyrido[2,3-d]-1,2,3-triazin-4(3H)-one derivatives could serve as lead compounds for developing new antimicrobial agents.
Comparison with Similar Compounds
Structural Analogues
a. Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
- Core Structure: Pyrido[2,3-d]pyrimidin-4(3H)-one shares a pyridine-pyrimidinone scaffold but lacks the triazinone ring and phosphorus substituent.
- Bioactivity : These derivatives exhibit antimicrobial, anticancer, and herbicidal activities. For example, aryliden hydrazinylpyrido[2,3-d]pyrimidin-4-ones show potent antimicrobial effects due to the hydrazine functional group .
- Synthesis : Synthesized via cyclocondensation of α,β-unsaturated esters with guanidinium carbonate under microwave irradiation .
b. Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-
- Core Structure : A positional isomer with the pyridine nitrogen in the [3,2-d] position. The 3-hydroxy substituent replaces the phosphinyl group.
- Molecular Formula : C₆H₄N₄O₂ (vs. C₉H₁₃N₄O₅P for the target compound), indicating a simpler structure .
- Applications : Hydroxy derivatives are often intermediates for further functionalization, such as phosphorylation or alkylation .
c. 5H-Pyrido[20,30:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione
- Core Structure : A tetracyclic derivative with four heteroaromatic rings, compared to the bicyclic structure of the target compound.
- Bioactivity : Exhibits enhanced anticancer activity (e.g., compounds 8a–d) due to increased planarity and π-π stacking interactions with biological targets .
Electronic and Reactivity Comparison
- Frontier Molecular Orbitals (FMOs): The diethoxyphosphinyloxy group in the target compound likely localizes its HOMO (highest occupied molecular orbital) on the phosphorus-oxygen moiety, enhancing electron-donating capacity. In contrast, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., compound 2o) exhibit HOMO localization on the pyrimidinone ring, influencing herbicidal activity via interactions with plant protoporphyrinogen oxidase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
